molecular formula C12H10F4N2O B2694084 (2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1713604-58-0

(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone

Cat. No. B2694084
CAS RN: 1713604-58-0
M. Wt: 274.219
InChI Key: FLYDVIUFELZLRE-UHFFFAOYSA-N
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Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are primarily used in the protection of crops from pests .

Scientific Research Applications

Fluorination and Photostability Enhancement

Fluorinated compounds, like "(2-Fluoropyridin-4-yl)(4-(trifluoromethyl)-5,6-dihydropyridin-1(2H)-yl)methanone", are essential in organic chemistry for enhancing the photostability and spectroscopic properties of fluorophores. The synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution demonstrates the utility of fluorination in creating compounds with improved photostability. These processes yield fluorinated analogs with significant potential in spectroscopy and imaging, highlighting the role of fluorination in developing advanced materials for scientific research (Woydziak et al., 2012).

Advancements in Medicinal Chemistry

Compounds structurally similar to "this compound" have been explored for their potential in medicinal chemistry, particularly as P2X7 antagonists. Such research aims to discover new therapies for mood disorders, with specific compounds showing promising preclinical profiles. This indicates the potential of fluorinated compounds in developing novel treatments for various diseases, showcasing the intersection of organic synthesis and therapeutic application (Chrovian et al., 2018).

Crystallographic and DFT Studies

The structural elucidation of complex fluorinated compounds is crucial for understanding their properties and potential applications. Studies involving crystallographic analysis and density functional theory (DFT) offer insights into the molecular structures of such compounds, enabling researchers to predict and manipulate their physical and chemical behaviors. This approach is particularly valuable in materials science and drug design, where the precise arrangement of atoms dictates the functionality of a molecule (Huang et al., 2021).

Development of Novel Fluorophores

The design and synthesis of novel fluorophores through the incorporation of fluorinated components illustrate the impact of such compounds on the development of new imaging agents. By altering the fluorination pattern, researchers can tune the absorption and emission spectra of fluorophores, thereby creating tools with specific applications in biological imaging and diagnostics. This research underscores the versatility of fluorinated compounds in enhancing the functionality of biomolecular probes (Irgashev et al., 2015).

TRPV4 Antagonists for Pain Treatment

The exploration of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists exemplifies the application of fluorinated compounds in developing pain treatments. By targeting the TRPV4 channel, these compounds offer a new approach to managing pain, showcasing the therapeutic potential of structurally complex fluorinated molecules in addressing unmet medical needs (Tsuno et al., 2017).

Future Directions

The future applications of TFMP derivatives are expected to be discovered in various fields, including the agrochemical, pharmaceutical, and functional materials fields .

properties

IUPAC Name

(2-fluoropyridin-4-yl)-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2O/c13-10-7-8(1-4-17-10)11(19)18-5-2-9(3-6-18)12(14,15)16/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYDVIUFELZLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(F)(F)F)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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